molecular formula C5H10N2O B1149296 2-Piperidinone, 6-methyl-, (6S)- CAS No. 1558-58-3

2-Piperidinone, 6-methyl-, (6S)-

Cat. No.: B1149296
CAS No.: 1558-58-3
M. Wt: 114.1457
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidinone, 6-methyl-, (6S)- is an organic compound that belongs to the class of piperidinones. Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom. This compound is particularly interesting due to its stereochemistry, with the (6S) configuration indicating the spatial arrangement of its atoms. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

2-Piperidinone, 6-methyl-, (6S)- plays a crucial role in biochemical reactions, particularly in the synthesis of polyamides such as nylon 5. It interacts with various enzymes and proteins, including rhodium and ruthenium complexes, which catalyze its formation from 5-amino-1-pentanol . These interactions are essential for the dehydrogenation process that converts 5-amino-1-pentanol into 2-Piperidinone, 6-methyl-, (6S)-.

Cellular Effects

2-Piperidinone, 6-methyl-, (6S)- influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular function, impacting processes such as cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of 2-Piperidinone, 6-methyl-, (6S)- involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to bind to specific enzymes and proteins allows it to modulate biochemical pathways, leading to changes in gene expression and cellular activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Piperidinone, 6-methyl-, (6S)- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of 2-Piperidinone, 6-methyl-, (6S)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-Piperidinone, 6-methyl-, (6S)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biochemical compounds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-Piperidinone, 6-methyl-, (6S)- is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that the compound reaches its target sites to exert its biochemical effects .

Subcellular Localization

The subcellular localization of 2-Piperidinone, 6-methyl-, (6S)- is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound interacts with the appropriate biomolecules to modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinone, 6-methyl-, (6S)- can be achieved through several methods. One common approach involves the organophotocatalysed [1 + 2 + 3] strategy, which allows for the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method is advantageous due to its mild reaction conditions and high chemoselectivity.

Another method involves the hydrogenation of unsaturated δ-lactams or the oxidation of piperidines . These classical methods often require multi-step procedures and strong reductive or oxidative conditions, which can limit their applicability.

Industrial Production Methods

Industrial production of 2-Piperidinone, 6-methyl-, (6S)- typically involves the use of advanced synthetic intermediates and catalysts to streamline the process. For example, the dual catalyzed carbonylation of pyrrolidines by ring expansion using cobalt and ruthenium complexes has been developed to produce 6-substituted-2-piperidinones . This method is efficient and allows for the production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinone, 6-methyl-, (6S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other piperidine derivatives.

    Substitution: The nitrogen atom in the piperidinone ring can participate in substitution reactions, leading to the formation of various substituted piperidinones.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts (e.g., palladium, platinum), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different lactam derivatives, while reduction can produce various piperidine derivatives .

Comparison with Similar Compounds

2-Piperidinone, 6-methyl-, (6S)- can be compared with other similar compounds, such as:

    2-Piperidinone: The parent compound without the methyl substitution.

    4-Piperidinone: A similar compound with the nitrogen atom in a different position.

    6-Phenyl-2-piperidinone: A derivative with a phenyl group substitution.

The uniqueness of 2-Piperidinone, 6-methyl-, (6S)- lies in its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

(6S)-6-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMMAKUHNMSONL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.